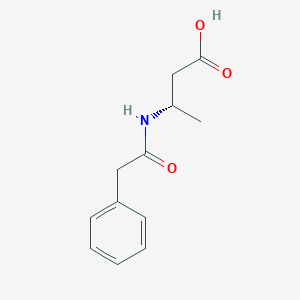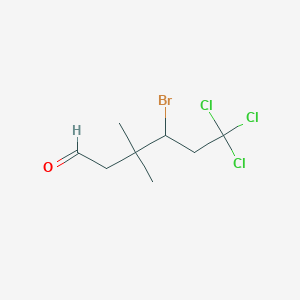
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a bromine atom, three chlorine atoms, and two methyl groups attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor compound. For instance, starting with 3,3-dimethylhexanal, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the halogen atoms.
Major Products Formed
Oxidation: 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid.
Reduction: 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated aldehydes and their reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanol: Similar structure but with an alcohol group instead of an aldehyde.
4-Chloro-6,6,6-trichloro-3,3-dimethylhexanal: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal is unique due to the specific combination of halogen atoms and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
65604-63-9 |
|---|---|
Molecular Formula |
C8H12BrCl3O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-bromo-6,6,6-trichloro-3,3-dimethylhexanal |
InChI |
InChI=1S/C8H12BrCl3O/c1-7(2,3-4-13)6(9)5-8(10,11)12/h4,6H,3,5H2,1-2H3 |
InChI Key |
ATEDDMHYNYYSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=O)C(CC(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


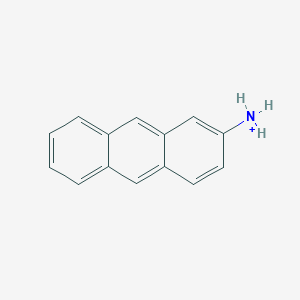
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
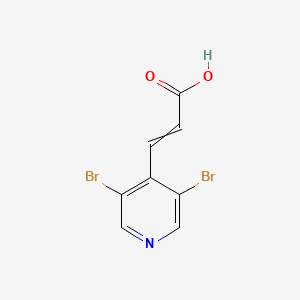
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
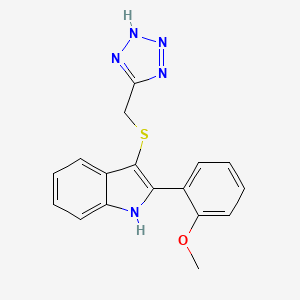

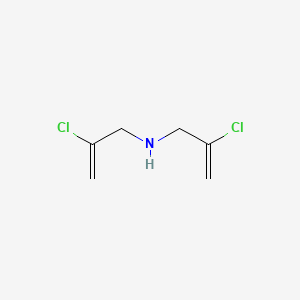
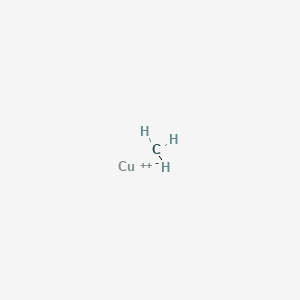
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
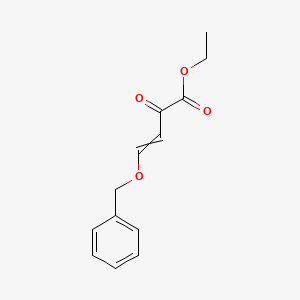
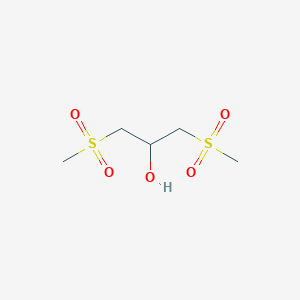
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)

